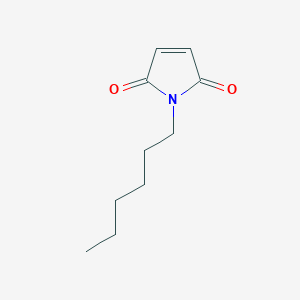

1-Hexylpyrrole-2,5-dione

Übersicht

Beschreibung

1-Hexylpyrrole-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-Hexylpyrrole-2,5-dione primarily targets mesenchymal stem cells (MSCs) . These cells have the potential to differentiate into a variety of cell types, including endothelial cells, which play a crucial role in vascular health .

Mode of Action

The compound interacts with MSCs and induces the expression of CD31 , a marker of endothelial cells . This interaction triggers the differentiation of MSCs into functional endothelial cells .

Biochemical Pathways

It is known that the compound influences theendothelial differentiation of MSCs . This process is crucial for the rapid coverage of injured blood vessels, a key step in the healing process .

Result of Action

The primary result of this compound’s action is the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs) . These MDFECs facilitate rapid endothelialization after vascular injury, thereby inhibiting neointima formation . This can potentially improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis .

Action Environment

It is known that the compound’s effectiveness in inducing endothelial differentiation can be influenced by various factors, including the physiological state of the mscs and the presence of other signaling molecules .

Biochemische Analyse

Biochemical Properties

It is known that pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These enzymes are involved in several diseases, suggesting that 1-Hexylpyrrole-2,5-dione may interact with these enzymes.

Cellular Effects

This compound has been found to have significant effects on cellular processes. For instance, it has been reported that 1H-pyrrole-2,5-dione-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs), facilitating rapid endothelialization after vascular injury . This suggests that this compound may have a role in cellular differentiation and vascular repair.

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to facilitate rapid endothelialization after vascular injury This suggests that the compound may have a temporal effect on cellular function, with its impact becoming apparent shortly after administration

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study found that a pyrroldione derivative showed good anxiolytic activity at low doses of 1/0.1 mg/kg in the light/dark box and the elevated plus-maze assay

Metabolic Pathways

Given that pyrrole-2,5-dione derivatives have been found to inhibit certain enzymes , it is possible that this compound may also interact with various enzymes and cofactors in metabolic pathways

Biologische Aktivität

1-Hexylpyrrole-2,5-dione (C10H15NO2) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, materials science, and industrial chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.23 g/mol

- CAS Number : 17450-29-2

This compound primarily targets mesenchymal stem cells (MSCs) . The compound induces the expression of CD31 , a marker associated with endothelial cells. This interaction promotes the endothelial differentiation of MSCs , leading to the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs), which are crucial for rapid endothelialization after vascular injury.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Inhibition of Glycolic Acid Oxidase : The compound has been shown to inhibit glycolic acid oxidase effectively. This enzyme inhibition is particularly relevant in medical research for therapeutic applications.

- Corrosion Inhibition : In industrial applications, derivatives of this compound have been studied for their effectiveness in inhibiting corrosion in carbon steel exposed to hydrochloric acid. These compounds demonstrate increased inhibition efficiency with higher concentrations.

Table 1: Summary of Biological Activities

Case Study: Endothelialization After Vascular Injury

In laboratory settings, this compound has been shown to facilitate rapid endothelialization after vascular injury. The compound's ability to induce endothelial differentiation from MSCs plays a critical role in wound healing and tissue regeneration. This property has significant implications for developing therapies aimed at improving recovery following vascular surgeries or injuries .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to modulate cellular processes suggests potential therapeutic applications in treating conditions related to impaired endothelial function or vascular diseases. Furthermore, the compound's antimicrobial properties could lead to new treatments for infections resistant to current antibiotics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Hexylpyrrole-2,5-dione and its derivatives have been investigated for their biological activities, particularly as potential anti-inflammatory agents . Research has demonstrated that pyrrole-2,5-dione derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Case Study: COX-2 Inhibition

A study focused on the synthesis and biological evaluation of various pyrrole derivatives, including this compound, revealed promising results in inhibiting COX-2 activity. The compound showed a selective inhibition profile with an IC50 value of approximately 6.0 nM against COX-2, surpassing the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . Molecular docking studies indicated strong binding interactions with the COX-2 active site, suggesting a mechanism for its anti-inflammatory effects .

Material Science

The unique structure of this compound also lends itself to applications in material science , particularly in the development of functional materials such as polymers and coatings.

Synthesis of Functional Polymers

Recent advancements have shown that pyrrole compounds can be utilized to create conductive polymers through oxidative polymerization processes. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability. These materials have potential applications in organic electronics and sensors .

Environmental Applications

In the realm of environmental science , this compound has been studied for its role in sustainable chemical processes . Its synthesis from renewable resources aligns with green chemistry principles.

Sustainable Synthesis Pathways

A notable approach involves a one-pot synthesis method where bio-sourced materials are converted into pyrrole compounds with high carbon efficiency and minimal waste. This method not only reduces reliance on fossil fuels but also demonstrates the potential for large-scale production of environmentally friendly chemicals .

Summary of Applications

Eigenschaften

IUPAC Name |

1-hexylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPVUBVZRPURIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-45-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30332760 | |

| Record name | 1-hexylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-29-2 | |

| Record name | 1-hexylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.